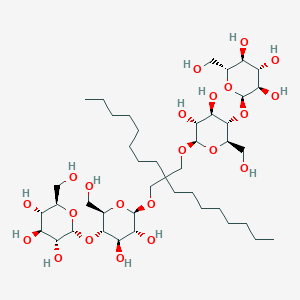

Decyl maltose neopentyl glycol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decyl maltose neopentyl glycol (DMNG) is a neopentyl glycol detergent that is widely used in biochemical research. It is known for its ability to preserve the activity of certain enzymes, such as the nonheme di-iron alkane hydroxylase AlkB, without disrupting their oligomeric state . This compound is particularly valuable in the study of membrane proteins due to its stabilizing properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of decyl maltose neopentyl glycol involves the reaction of decyl maltose with neopentyl glycol under specific conditions. The process typically requires the use of solvents like dimethyl sulfoxide (DMSO) and may involve ultrasonic treatment to enhance solubility . The reaction conditions must be carefully controlled to ensure the purity and stability of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥98.0% . The compound is then stored under controlled conditions to maintain its stability and prevent degradation.

Analyse Chemischer Reaktionen

Types of Reactions: Decyl maltose neopentyl glycol primarily undergoes reactions typical of glycol compounds, including oxidation and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted glycol compounds.

Wissenschaftliche Forschungsanwendungen

Membrane Protein Solubilization and Stabilization

One of the primary applications of DMNG is in the solubilization and stabilization of integral membrane proteins (IMPs). Traditional detergents often fail to maintain the structural integrity of these proteins during purification and analysis. DMNG has shown superior performance in preserving the functional state of various IMPs, including G protein-coupled receptors (GPCRs) and ion channels.

- Case Study : A study demonstrated that DMNG effectively maintained the thermal stability of β2-adrenergic receptor-T4 lysozyme fusion protein, outperforming conventional detergents like Dodecyl Maltoside (DDM) in both solubilization and crystallization processes .

Crystallization of Membrane Proteins

DMNG has been utilized in the crystallization of membrane proteins, which is crucial for X-ray crystallography studies aimed at elucidating protein structures. Its ability to form stable complexes with IMPs facilitates the growth of high-quality crystals.

- Case Study : Researchers successfully crystallized the muscarinic M3 acetylcholine receptor using DMNG, achieving high-resolution structures that are essential for drug design .

Drug Development and Screening

DMNG is also employed in drug development processes, particularly for screening potential therapeutic compounds targeting membrane proteins. Its compatibility with various assays makes it an ideal choice for high-throughput screening.

- Applications : DMNG has been used in assays related to GPCR signaling pathways, apoptosis, and cell cycle regulation, among others .

Comparative Data on Detergent Effectiveness

The following table summarizes the effectiveness of DMNG compared to other conventional detergents based on various performance metrics:

| Detergent Type | CMC (mM) | Solubilization Efficiency | Crystallization Success Rate | Thermal Stability |

|---|---|---|---|---|

| This compound | 0.036 | High | High | Superior |

| Dodecyl Maltoside | 0.12 | Moderate | Moderate | Moderate |

| Octyl Glucoside | 0.14 | Low | Low | Low |

Wirkmechanismus

The mechanism of action of decyl maltose neopentyl glycol involves its ability to interact with and stabilize membrane proteins. The compound’s structure allows it to insert into the lipid bilayer of membranes, where it forms micelles that encapsulate and protect proteins from denaturation . This stabilizing effect is particularly important in the study of membrane proteins, which are often difficult to work with due to their tendency to aggregate and lose activity.

Vergleich Mit ähnlichen Verbindungen

Decylmaltose-Neopentylglykol ist unter Glykol-Detergenzien einzigartig, da es in der Lage ist, den oligomeren Zustand bestimmter Enzyme, wie AlkB, zu erhalten . Zu ähnlichen Verbindungen gehören andere Neopentylglykol-Detergenzien wie Laurylmaltose-Neopentylglykol (LMNG) und Octylglucose-Neopentylglykol (OGNG) . Während diese Verbindungen ähnliche stabilisierende Eigenschaften aufweisen, wird Decylmaltose-Neopentylglykol häufig wegen seiner überlegenen Fähigkeit, die Enzymaktivität und -stabilität zu erhalten, bevorzugt.

Biologische Aktivität

Decyl maltose neopentyl glycol (DMNG) is a synthetic detergent widely used in biochemical research, particularly in the study of membrane proteins. Its unique properties allow it to maintain the structural integrity and functionality of various proteins, making it a valuable tool in proteomics and structural biology.

- Molecular Formula : C₄₃H₈₀O₂₂

- Molecular Weight : 949.091 g/mol

- CAS Number : 1257852-99-5

DMNG functions primarily as a non-denaturing detergent. Unlike harsher detergents, DMNG preserves the oligomeric state of membrane proteins, which is crucial for maintaining their biological activity during purification and analysis. It has been shown to stabilize the AlkB enzyme from Pseudomonas putida, allowing for effective hydroxylase activity post-purification .

1. Protein Stabilization

DMNG is particularly effective in stabilizing membrane proteins, which are often sensitive to detergents that disrupt their structure. Research indicates that DMNG maintains the functionality of complex I from ovine heart mitochondria, enabling detailed structural studies that would otherwise be challenging due to protein instability .

2. Preservation of Enzyme Activity

In vitro studies have demonstrated that DMNG preserves the activity of various enzymes, including nonheme di-iron alkane hydroxylases like AlkB. This preservation is critical for studying enzyme kinetics and mechanisms without altering the native state of the protein .

Case Studies

-

Stabilization of Complex I

- A study focused on the purification of ovine respiratory complex I revealed that DMNG significantly improved the stability and activity of this large enzyme complex. The research highlighted differences in subunit composition between ovine and bovine complexes, suggesting that DMNG allows for better preservation of inter-subunit interactions .

-

Detergent Comparison

- In comparative studies with other detergents such as lauryl maltose neopentyl glycol (LMNG), DMNG was found to perform better in maintaining protein integrity during solubilization processes. This characteristic makes it a preferred choice in structural biology applications where protein conformation is critical .

Data Table: Comparison of Detergents

| Property | This compound (DMNG) | Lauryl Maltose Neopentyl Glycol (LMNG) |

|---|---|---|

| Molecular Weight | 949.091 g/mol | 803.049 g/mol |

| Effect on Protein Stability | High | Moderate |

| Preservation of Oligomeric State | Yes | Yes |

| Common Applications | Membrane protein studies | Membrane protein studies |

Eigenschaften

CAS-Nummer |

1257852-99-5 |

|---|---|

Molekularformel |

C43H80O22 |

Molekulargewicht |

949.1 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C43H80O22/c1-3-5-7-9-11-13-15-43(16-14-12-10-8-6-4-2,21-58-39-35(56)31(52)37(25(19-46)62-39)64-41-33(54)29(50)27(48)23(17-44)60-41)22-59-40-36(57)32(53)38(26(20-47)63-40)65-42-34(55)30(51)28(49)24(18-45)61-42/h23-42,44-57H,3-22H2,1-2H3/t23-,24-,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

InChI-Schlüssel |

GDAZOFIUKHGYGD-VLJUBQHSSA-N |

SMILES |

CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomerische SMILES |

CCCCCCCCC(CCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.